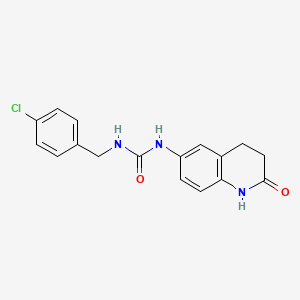

1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

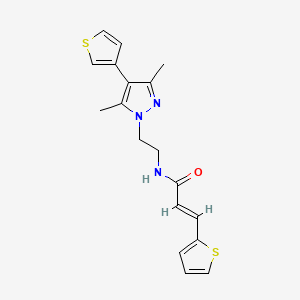

The compound 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic molecule that appears to be designed for biological activity. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed. The tetrahydroquinoline core is a common feature in medicinal chemistry due to its presence in various biologically active molecules. The urea moiety is also a functional group of interest in drug design, often contributing to the compound's binding affinity to biological targets.

Synthesis Analysis

The synthesis of related tetrahydroquinoline ureas is described in the first paper, where novel chroman and tetrahydroquinoline ureas were synthesized and evaluated for their activity as TRPV1 antagonists . Although the exact synthesis of 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is not detailed, the methods used for similar compounds involve the introduction of aryl substituents to the bicyclic scaffold, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline ureas, as mentioned in the first paper, includes aryl substituents that are crucial for the compound's activity at the TRPV1 receptor . The presence of a chlorobenzyl group in the compound of interest suggests that it may also interact with biological targets in a similar manner, with the chlorine atom potentially playing a role in the compound's binding affinity and selectivity.

Chemical Reactions Analysis

The tetrahydroquinoline ureas were found to be potent CYP3A4 inhibitors, indicating that they can participate in chemical reactions involving this liver enzyme, which is responsible for the metabolism of many drugs . The presence of a urea group in the compound suggests that it may also have similar inhibitory effects on CYP3A4 or other enzymes, which could influence its pharmacokinetic profile.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The tetrahydroquinoline ureas' ability to cross the blood-brain barrier indicates that the compound may also possess this property, which is significant for central nervous system activity . Additionally, the presence of a chlorobenzyl group could affect the compound's lipophilicity, solubility, and overall pharmacokinetic behavior.

Wissenschaftliche Forschungsanwendungen

2. Antiproliferative and Antimicrobial Potential Perković et al. (2016) synthesized novel compounds with structures related to 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea. They found that these compounds displayed significant antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. Additionally, some compounds exhibited high antioxidant activity and weak inhibition of soybean lipoxygenase, indicating potential antimicrobial applications (Perković et al., 2016).

3. Role in Advanced Organic Synthesis Techniques Kaptı, Dengiz, and Balcı (2016) described the use of compounds similar to 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea in synthesizing pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. Their research shows the importance of such compounds in the synthesis of complex organic molecules, which could have pharmaceutical applications (Kaptı, Dengiz, & Balcı, 2016).

4. Implications in TRPV1 Antagonism and Analgesic Potential Research by Schmidt et al. (2011) on chroman and tetrahydroquinoline ureas, closely related to the compound , revealed their activity as TRPV1 antagonists. This suggests potential applications in the development of new pain relief medications, as these compounds showed efficacy in chronic and acute pain models (Schmidt et al., 2011).

Safety and Hazards

The safety and hazards of “1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” are not specified in the available literature. As it is used for research purposes only, it is not intended for human or veterinary use.

Zukünftige Richtungen

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that “1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” and its derivatives could be of interest in future research.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWVVQAGAUCKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)

![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)

![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)